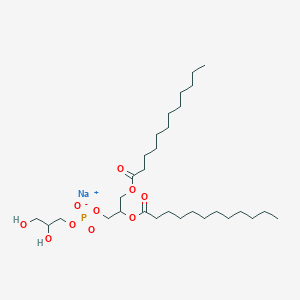

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid that contains lauric acid (a 12-carbon fatty acid) at the sn-1 and sn-2 positions. The phosphate group is attached to glycerol. This compound is used in the generation of micelles, liposomes, and other artificial membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be synthesized by esterifying glycerol with lauric acid at the sn-1 and sn-2 positions, followed by phosphorylation at the sn-3 position. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized under specific conditions.

Hydrolysis: The ester bonds can be hydrolyzed to release lauric acid and glycerol.

Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.

Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.

Major Products Formed

Oxidation: Oxidized fatty acids.

Hydrolysis: Lauric acid and glycerol.

Substitution: Phosphorylated derivatives with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Lipid Bilayer Studies

- 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is extensively used in the study of lipid bilayers and membrane dynamics. Its ability to form stable lipid bilayers in aqueous solutions allows researchers to investigate membrane properties and behaviors under different conditions .

Micelle and Liposome Formation

- The compound is crucial for generating micelles and liposomes, which are essential for drug delivery systems. Liposomes made from this phospholipid can encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues or cells .

Pharmaceutical Applications

Drug Delivery Systems

- This compound is investigated for its potential in targeted drug delivery systems. Its surfactant properties facilitate the formation of nanocarriers that improve the solubility and stability of hydrophobic drugs, allowing for more effective treatment options .

Gene Therapy

- The compound's ability to form liposomes makes it a candidate for gene therapy applications. Researchers utilize it to encapsulate nucleic acids (like DNA or RNA) to enhance cellular uptake and expression of therapeutic genes .

Industrial Applications

Cosmetics and Personal Care Products

- Due to its emulsifying properties, this compound is incorporated into formulations for cosmetics and personal care products. It helps stabilize emulsions and improve the texture of creams and lotions .

Case Study 1: Liposomal Drug Delivery

A study explored the use of liposomes composed of this compound for delivering anti-inflammatory drugs. Results showed improved drug retention at the target site, leading to enhanced therapeutic effects without significant side effects associated with systemic administration .

Case Study 2: Gene Delivery Systems

In another research project, liposomes containing this compound were used to deliver plasmid DNA encoding a therapeutic protein. The study demonstrated that these liposomes successfully transfected target cells in vitro, highlighting their potential in gene therapy applications .

Wirkmechanismus

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol exerts its effects by integrating into lipid bilayers and altering membrane properties. It can form micelles and liposomes, which can encapsulate and deliver therapeutic agents to specific targets. The molecular targets include cell membranes and intracellular compartments, where it can facilitate the uptake and release of drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol: Contains palmitic acid instead of lauric acid.

1,2-Distearoyl-sn-glycero-3-phosphorylglycerol: Contains stearic acid instead of lauric acid.

1,2-Dioleoyl-sn-glycero-3-phosphorylglycerol: Contains oleic acid instead of lauric acid.

Uniqueness

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The shorter chain length of lauric acid compared to other fatty acids results in different membrane fluidity and permeability characteristics .

Biologische Aktivität

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol (DLPG) is a phospholipid characterized by the presence of lauric acid (12:0) at both the sn-1 and sn-2 positions of the glycerol backbone. It plays a significant role in various biological processes, particularly in membrane dynamics and cellular signaling. This article explores the biological activity of DLPG, including its physicochemical properties, physiological roles, and applications in research and medicine.

DLPG is notable for its unique structural characteristics that influence its behavior in biological systems:

- Molecular Structure : DLPG consists of two lauric acid chains and a phosphorylglycerol head group. This configuration imparts amphipathic properties, making it suitable for forming lipid bilayers.

- Phase Behavior : DLPG exhibits distinct phase behavior in membrane systems, transitioning between lamellar and non-lamellar phases depending on concentration and environmental conditions. This property is crucial for membrane fluidity and function .

Biological Functions

DLPG has been implicated in several key biological activities:

- Membrane Composition : While rare in mammalian membranes, DLPG is prevalent in the thylakoid membranes of cyanobacteria and higher plants, where it plays a critical role in photosynthesis by stabilizing membrane structures necessary for light harvesting .

- Cell Signaling : DLPG participates in cellular signaling pathways by acting as a precursor for other bioactive lipids. Its metabolism can influence various signaling cascades, including those involved in inflammation and cellular stress responses .

Case Studies

- Lipid Membrane Studies :

- In Vivo Applications :

- Physiological Role Exploration :

Data Tables

| Property | Value/Description |

|---|---|

| Fatty Acid Composition | Lauric acid (C12:0) at sn-1 and sn-2 positions |

| Molecular Weight | Approximately 520 g/mol |

| Phase Transition Temperature | Varies based on concentration and ionic strength |

| Prevalence | Common in thylakoid membranes of plants |

Eigenschaften

IUPAC Name |

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.